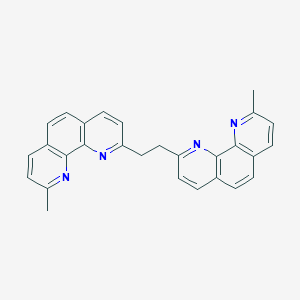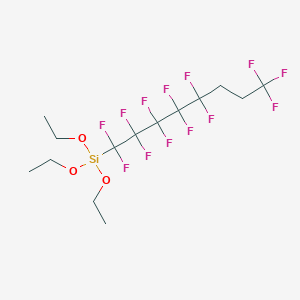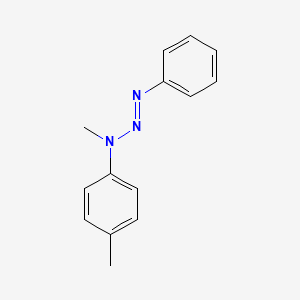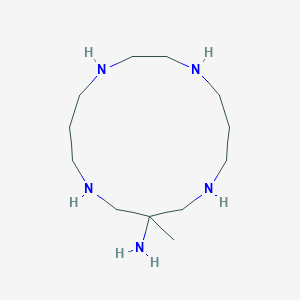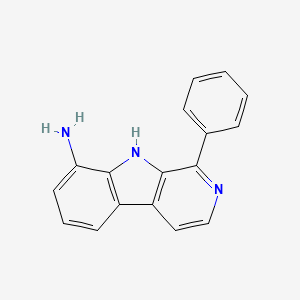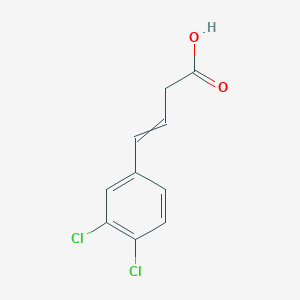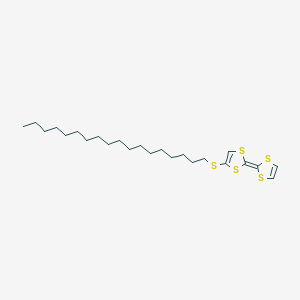
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole is an organic compound that belongs to the class of dithiolylidene derivatives. These compounds are known for their unique electronic properties, making them valuable in various scientific and industrial applications. The presence of the octadecylsulfanyl group enhances the compound’s solubility and stability, which is crucial for its practical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole typically involves the following steps:
Formation of the Dithiolylidene Core: The core structure is synthesized through a condensation reaction between a dithiol and a suitable aldehyde or ketone under acidic conditions.
Introduction of the Octadecylsulfanyl Group: The octadecylsulfanyl group is introduced via a nucleophilic substitution reaction, where an octadecylthiol reacts with the dithiolylidene core in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process.
化学反应分析
Types of Reactions
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stable radical cations and dications.
Reduction: Reduction reactions can convert the compound back to its neutral state.
Substitution: The octadecylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and ferric chloride.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives and oxidized forms of the compound, which have distinct electronic properties.
科学研究应用
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of conductive polymers and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the development of organic field-effect transistors and other electronic devices.
作用机制
The mechanism of action of 2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole involves its ability to undergo redox reactions, forming stable radical cations and dications. These charged species can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s electronic properties also enable it to participate in charge transfer processes, which are crucial for its applications in electronic devices.
相似化合物的比较
Similar Compounds
2,5-Bis(1,3-dithiol-2-ylidene)-2,5-dihydrothiophene: Similar core structure but lacks the octadecylsulfanyl group.
Tetrathiafulvalene: Known for its conductive properties but has a different core structure.
Uniqueness
2-(2H-1,3-Dithiol-2-ylidene)-4-(octadecylsulfanyl)-2H-1,3-dithiole is unique due to the presence of the octadecylsulfanyl group, which enhances its solubility and stability. This makes it more suitable for practical applications in various fields, including electronics and medicine.
属性
CAS 编号 |
128881-69-6 |
|---|---|
分子式 |
C24H40S5 |
分子量 |
488.9 g/mol |
IUPAC 名称 |
2-(1,3-dithiol-2-ylidene)-4-octadecylsulfanyl-1,3-dithiole |
InChI |
InChI=1S/C24H40S5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-22-21-28-24(29-22)23-26-19-20-27-23/h19-21H,2-18H2,1H3 |
InChI 键 |
QZRVZXQTKJXGQY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCCSC1=CSC(=C2SC=CS2)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Indol-1-amine, N-[(5-nitro-2-furanyl)methylene]-](/img/structure/B14290912.png)
![Dispiro[2.2.6~6~.2~3~]tetradeca-4,13-diene](/img/structure/B14290919.png)
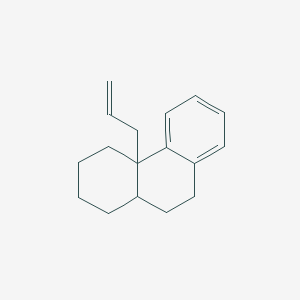

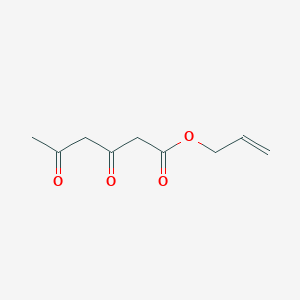
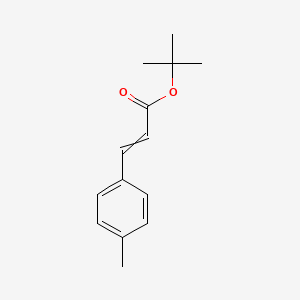
![2,2'-{Methylenebis[(6-methoxy-2,1-phenylene)oxymethylene]}bis(oxirane)](/img/structure/B14290935.png)
